molecular formula C6H4BrN3 B11780675 5-Amino-2-bromonicotinonitrile

5-Amino-2-bromonicotinonitrile

Cat. No.: B11780675
M. Wt: 198.02 g/mol
InChI Key: HDSHUJLPEZMDHJ-UHFFFAOYSA-N
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Description

5-Amino-2-bromonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5-position and a bromine atom at the 2-position of the pyridine ring. This compound is known for its applications in pharmaceutical and chemical research as an intermediate in the synthesis of various drugs and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromonicotinonitrile typically involves the bromination of 2-aminonicotinonitrile. One common method includes dissolving 2-aminonicotinonitrile in acetic acid (HOAc) and adding sodium carbonate (Na2CO3) as a base. Bromine (Br2) is then added dropwise to the mixture, which is stirred at room temperature for several hours. The reaction yields this compound as a solid product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the addition of reagents and maintain reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-2-bromonicotinonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-Amino-2-bromonicotinonitrile depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino and bromine groups allows for specific binding interactions and electronic effects that influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Amino-5-bromoisonicotinonitrile
  • 2-Amino-5-bromonicotinamide
  • 2-Amino-5-bromo-4-chloropyridine

Uniqueness

5-Amino-2-bromonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive molecules where precise control over reactivity and binding interactions is required .

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

5-amino-2-bromopyridine-3-carbonitrile

InChI

InChI=1S/C6H4BrN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2

InChI Key

HDSHUJLPEZMDHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)N

Origin of Product

United States

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